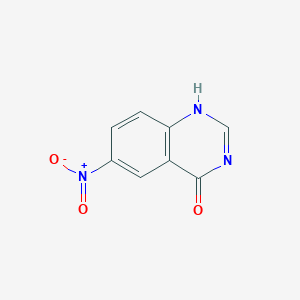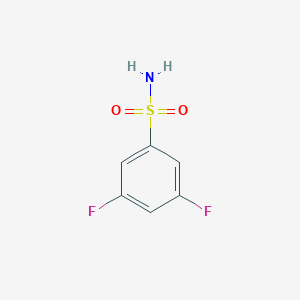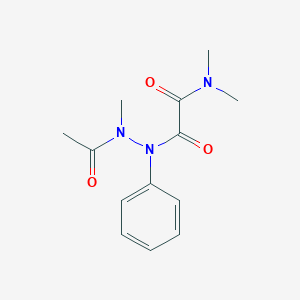
Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-id)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene is an organometallic compound with the molecular formula C27H39Tb. It is known for its unique structure, where a terbium ion is coordinated with three tetramethylcyclopentadienyl ligands. This compound is often used in research and industrial applications due to its interesting chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential in targeted drug delivery systems.
Wirkmechanismus
Target of Action
The primary targets of Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) are currently unknown. This compound is a type of organometallic compound and its targets can vary widely depending on the specific context in which it is used .
Mode of Action
As an organometallic compound, it may interact with its targets through a variety of mechanisms, potentially including coordination bonding, electron transfer, or other types of chemical interactions .
Pharmacokinetics
As an organometallic compound, its bioavailability and pharmacokinetics may be influenced by factors such as its chemical structure, the presence of the metal ion, and the nature of the organic ligands attached to the metal .
Result of Action
The effects of this compound will depend on its specific targets and the nature of its interactions with these targets .
Action Environment
The action, efficacy, and stability of Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other chemicals or substances that can interact with the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of terbium chloride with sodium tetramethylcyclopentadienide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The resulting compound is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium(IV) species.
Reduction: It can be reduced to form lower oxidation state terbium compounds.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields terbium(IV) compounds, while reduction can produce terbium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(isopropylcyclopentadienyl)terbium(III)
- Terbium(III) acetate hydrate
- Terbium(III,IV) oxide
- Terbium(III) fluoride
Uniqueness
What sets terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene apart from similar compounds is its high stability and reactivity due to the presence of tetramethylcyclopentadienyl ligands. These ligands provide steric protection to the terbium ion, enhancing its catalytic properties and making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
terbium(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUSBDNOLAQKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.C[C-]1C(=CC(=C1C)C)C.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746564 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148607-25-4 |
Source


|
| Record name | Terbium(3+) tris(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)


![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)



